Benzo[b]thiophene-4-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives is a well-explored area, with methodologies focusing on efficient and versatile approaches. Takimiya et al. (2005) developed a general and convenient synthesis method for benzo[b]thiophene derivatives, including thiophene homologues, characterized by their completely planar molecular structures (Takimiya et al., 2005). Yue and Larock (2002) prepared 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization, showcasing the versatility of terminal acetylenes in synthesizing benzo[b]thiophene derivatives (Yue & Larock, 2002).
Molecular Structure Analysis
The structural analysis of benzo[b]thiophene derivatives reveals completely planar molecular structures, which are packed in a herringbone arrangement. This structural feature is critical in understanding the physicochemical properties of these compounds. Single-crystal X-ray analysis has been instrumental in elucidating these planar structures, providing a foundation for further chemical and physical property analysis (Takimiya et al., 2005).
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further modification. For example, the nitration of benzo[b]thiophen derivatives has been explored under various conditions, leading to a mixture of substitution products and providing insights into the reactivity of these compounds at different positions on the benzene ring (Cooper & Scrowston, 1971).
Scientific Research Applications
Chemical Synthesis
Benzo[b]thiophene derivatives, including Benzo[b]thiophene-4-acetic acid, are significant in chemical synthesis. Mao et al. (2016) demonstrated the construction of the benzo[b]thiophene scaffold through a copper(I)-catalyzed insertion of sulfur dioxide into certain acids, showcasing a method to synthesize these compounds efficiently (Mao, Zheng, Xia, & Wu, 2016). Similarly, Brophy et al. (1970) explored the nitration of various benzo[b]thiophene derivatives, contributing to the understanding of their chemical behavior under different conditions (Brophy, Sternhell, Brown, Brown, Armstrong, & Martin-smith, 1970).
Agricultural Chemistry
In agricultural chemistry, benzo[b]thiophene derivatives have shown promise. Schuetz and Titus (1967) found that 4-methoxybenzo[b]thienyl-3-acetic acid, a derivative, exhibited significant plant growth enhancement, indicating potential applications in agriculture (Schuetz & Titus, 1967).
Environmental Chemistry
In environmental chemistry, the behavior of benzo[b]thiophene compounds under various conditions is studied. Andersson and Bobinger (1992) investigated the photochemical oxidation of benzo[b]thiophene in aqueous solutions, a study relevant to understanding the behavior of such compounds in environmental incidents like oil spills (Andersson & Bobinger, 1992).
Materials Science
In materials science, benzo[b]thiophene derivatives find application in the development of novel materials. Duc (2020) reviewed the broad range of applications of benzo[b]thiophene derivatives in medicinal chemistry and their use as building blocks in the synthesis of pharmaceutically important molecules, highlighting their versatility in various domains, including materials science (Duc, 2020).
Electrochemical Applications
For electrochemical applications, Kang et al. (2004) synthesized thiophene derivatives for use in electrochemical DNA sensors, demonstrating the utility of benzo[b]thiophene derivatives in developing advanced sensing technologies (Kang, Kim, An, Lee, Cha, Lim, Park, & Chung, 2004).
properties
IUPAC Name |
2-(1-benzothiophen-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOMXIGWQFOYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180954 | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-4-acetic acid | |
CAS RN |
2635-75-8 | |
Record name | Benzo[b]thiophene-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-4-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzo(b)thienyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Benzo(b)thienyl)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5BST5F9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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